molecular formula C13H18O4 B5811958 2-(acetyloxy)-2-adamantanecarboxylic acid

2-(acetyloxy)-2-adamantanecarboxylic acid

Cat. No. B5811958
M. Wt: 238.28 g/mol
InChI Key: PRAHXSFZQWEBMW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(Acetyloxy)-2-adamantanecarboxylic acid is a synthetic compound that belongs to the class of adamantane derivatives. It is commonly known as rimantadine, which is a potent antiviral agent that is effective against influenza A viruses. Rimantadine has been widely used for the treatment and prophylaxis of influenza A infections in humans.

Mechanism of Action

The mechanism of action of rimantadine involves the inhibition of the M2 ion channel protein of the influenza A virus. This protein is responsible for the release of viral genetic material into the host cell, which is essential for viral replication. Rimantadine blocks the ion channel, preventing the release of viral genetic material and thereby inhibiting viral replication.
Biochemical and Physiological Effects:
Rimantadine has been shown to have low toxicity and high selectivity for the M2 ion channel protein of the influenza A virus. It has been found to be effective in reducing the severity and duration of influenza A infections in humans. Rimantadine has also been shown to have immunomodulatory effects, enhancing the immune response to viral infections.

Advantages and Limitations for Lab Experiments

Rimantadine is a potent antiviral agent that is effective against influenza A viruses. It is easy to synthesize and has low toxicity, making it a suitable candidate for use in lab experiments. However, its effectiveness is limited to influenza A viruses, and it may not be effective against other viral infections. Additionally, the development of drug-resistant strains of the influenza A virus has limited the use of rimantadine in the treatment of influenza A infections.

Future Directions

For research include the development of more potent and selective M2 ion channel inhibitors and the investigation of the immunomodulatory effects of rimantadine for the treatment of viral infections.

Synthesis Methods

The synthesis of 2-(acetyloxy)-2-adamantanecarboxylic acid involves the reaction of 1-adamantanol with acetic anhydride in the presence of a catalyst such as sulfuric acid or phosphoric acid. The reaction results in the formation of 2-(acetyloxy)-2-adamantanone, which is then converted to the final product by reaction with sodium hydroxide.

Scientific Research Applications

Rimantadine has been extensively studied for its antiviral properties against influenza A viruses. It has been shown to inhibit the replication of the virus by blocking the M2 ion channel protein, which is essential for the release of viral genetic material into the host cell. Rimantadine has also been investigated for its potential use in the treatment of other viral infections such as hepatitis C and West Nile virus.

properties

IUPAC Name

2-acetyloxyadamantane-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18O4/c1-7(14)17-13(12(15)16)10-3-8-2-9(5-10)6-11(13)4-8/h8-11H,2-6H2,1H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRAHXSFZQWEBMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1(C2CC3CC(C2)CC1C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Acetyloxyadamantane-2-carboxylic acid

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